molecular formula C5H8O2 B14663608 4-Methyl-3,6-dihydro-1,2-dioxine CAS No. 40560-08-5

4-Methyl-3,6-dihydro-1,2-dioxine

Cat. No.: B14663608
CAS No.: 40560-08-5
M. Wt: 100.12 g/mol
InChI Key: OZVBSVFWMRKTHJ-UHFFFAOYSA-N
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Description

4-Methyl-3,6-dihydro-1,2-dioxine is an organic compound with the molecular formula C5H8O2 It is a heterocyclic compound containing both oxygen and carbon atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3,6-dihydro-1,2-dioxine can be achieved through several methods. One common approach involves the dihydroxylation of 4-substituted 1,2-dioxines. This method typically includes the use of reagents such as osmium tetroxide (OsO4) and N-methylmorpholine N-oxide (NMO) under controlled conditions . The reaction conditions often require a solvent like dichloromethane (CH2Cl2) and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes. These methods could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of catalysts and solvents can be optimized to reduce costs and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3,6-dihydro-1,2-dioxine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2 in the presence of a catalyst like acetic acid (CH3COOH) at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: Halogenation using bromine (Br2) in carbon tetrachloride (CCl4) under UV light.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-Methyl-3,6-dihydro-1,2-dioxine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-3,6-dihydro-1,2-dioxine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Pathways involved may include oxidative stress responses and signal transduction mechanisms.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dihydro-1,2-dioxine: Lacks the methyl group at the 4-position.

    4-Methyl-1,2-dioxine: Similar structure but without the dihydro component.

Uniqueness

4-Methyl-3,6-dihydro-1,2-dioxine is unique due to the presence of both a methyl group and a dihydro component, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.

Properties

CAS No.

40560-08-5

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

IUPAC Name

4-methyl-3,6-dihydro-1,2-dioxine

InChI

InChI=1S/C5H8O2/c1-5-2-3-6-7-4-5/h2H,3-4H2,1H3

InChI Key

OZVBSVFWMRKTHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CCOOC1

Origin of Product

United States

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